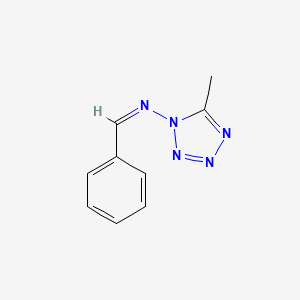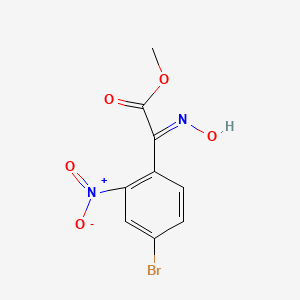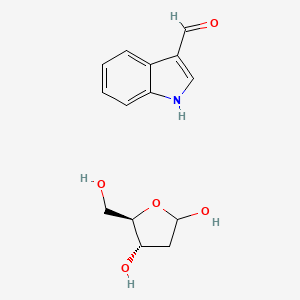
3-Formylindole-2'-deoxyriboside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formylindole-2’-deoxyriboside is a compound that features an indole ring substituted with a formyl group at the 3-position and a deoxyribose sugar moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-formylindole-2’-deoxyriboside typically involves the formylation of an indole precursor followed by glycosylation with a deoxyribose derivative. One common method for formylation is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the indole ring . The glycosylation step can be achieved using a glycosyl donor like 2-deoxy-D-ribose in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of 3-formylindole-2’-deoxyriboside may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the formylation step and automated glycosylation processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Formylindole-2’-deoxyriboside undergoes various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), in solvents like acetic acid or sulfuric acid.
Major Products:
Oxidation: 3-carboxyindole-2’-deoxyriboside.
Reduction: 3-hydroxymethylindole-2’-deoxyriboside.
Substitution: Various halogenated or nitrated derivatives of 3-formylindole-2’-deoxyriboside.
Aplicaciones Científicas De Investigación
3-Formylindole-2’-deoxyriboside has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-formylindole-2’-deoxyriboside involves its interaction with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their function. The indole ring can participate in π-π stacking interactions with aromatic amino acids or nucleobases, influencing molecular recognition and binding .
Comparación Con Compuestos Similares
3-Formylindole: Lacks the deoxyribose moiety but shares the formylated indole structure.
2’-Deoxyribosylindole: Contains the deoxyribose sugar but lacks the formyl group.
3-Hydroxymethylindole-2’-deoxyriboside: A reduced form of 3-formylindole-2’-deoxyriboside.
Uniqueness: 3-Formylindole-2’-deoxyriboside is unique due to the presence of both the formyl group and the deoxyribose moiety, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Propiedades
Fórmula molecular |
C14H17NO5 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol;1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H7NO.C5H10O4/c11-6-7-5-10-9-4-2-1-3-8(7)9;6-2-4-3(7)1-5(8)9-4/h1-6,10H;3-8H,1-2H2/t;3-,4+,5?/m.0/s1 |
Clave InChI |
KXLQXWUJDGIMFA-YJHDKNNJSA-N |
SMILES isomérico |
C1[C@@H]([C@H](OC1O)CO)O.C1=CC=C2C(=C1)C(=CN2)C=O |
SMILES canónico |
C1C(C(OC1O)CO)O.C1=CC=C2C(=C1)C(=CN2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



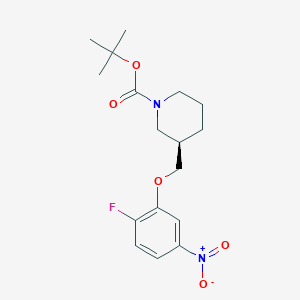
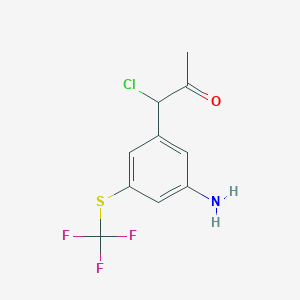
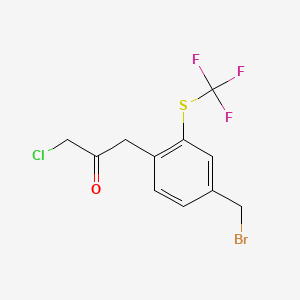
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5S,7S,10S,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B14045224.png)
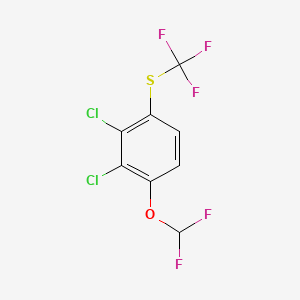
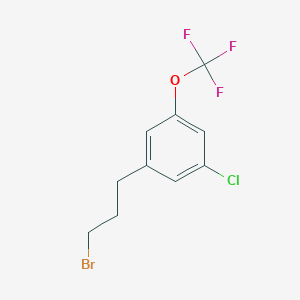
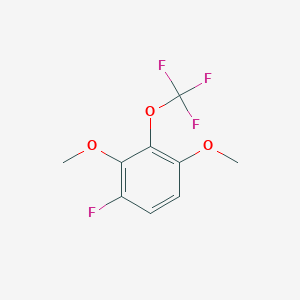

![zinc;(4S)-4-[[(2R)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate](/img/structure/B14045257.png)
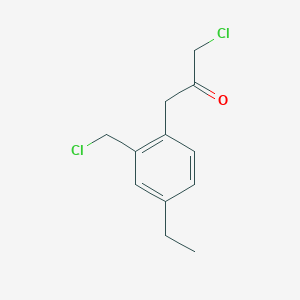
![(3AR,5S,6aR)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B14045263.png)
